3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a naphthoimidazole core linked to a substituted benzene ring via a propyl chain. Its structure combines a chloro group (electron-withdrawing) and a methyl group (electron-donating) at positions 3 and 4 of the benzene ring, respectively, which may influence electronic properties and binding affinity.
Properties
CAS No. |
606133-54-4 |
|---|---|
Molecular Formula |
C21H20ClN3O2S |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-3-chloro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H20ClN3O2S/c1-14-8-9-17(13-18(14)22)28(26,27)23-10-4-7-21-24-19-11-15-5-2-3-6-16(15)12-20(19)25-21/h2-3,5-6,8-9,11-13,23H,4,7,10H2,1H3,(H,24,25) |
InChI Key |
VPIYLOMSBTVDDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=NC3=CC4=CC=CC=C4C=C3N2)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of 4-Methylbenzenesulfonic Acid
The chlorination of para-substituted toluene derivatives is a well-established method for introducing chloro groups. As demonstrated in CN102701996A, chlorination of paranitrotoluene (PNT) with chlorine gas (Cl₂) at 70–80 °C in the presence of FeCl₃ or iodine catalysts yields 3-chloro-4-nitrotoluene. Adapting this approach:
Nitration and Sulfonation :
- 4-Methylbenzenesulfonic acid is treated with fuming sulfuric acid to introduce the sulfonic acid group.
- Subsequent nitration introduces a nitro group para to the methyl group.
Chlorination :
Reduction and Sulfonyl Chloride Formation :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration/Sulfonation | H₂SO₄, HNO₃, 50 °C | 85 |
| Chlorination | Cl₂, FeCl₃, 75 °C | 78 |
| Reduction | H₂, Pd/C, 110 °C | 92 |
| Sulfonyl Chloride | ClSO₃H, 0 °C, 2 h | 88 |
Synthesis of 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propylamine
Naphthoimidazole Core Formation
The naphthoimidazole moiety is synthesized from naphthalene-2,3-diamine and a carbonyl source, as described in PMC6259578:
Condensation Reaction :
- Naphthalene-2,3-diamine reacts with triethyl orthoformate in acetic acid to form 1H-naphtho[2,3-d]imidazole.
Propylamine Sidechain Introduction :
- Alkylation of the imidazole nitrogen with 3-bromopropylamine hydrobromide in dimethylformamide (DMF) at 60 °C.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imidazole Formation | Triethyl orthoformate, AcOH | 90 |
| Alkylation | 3-Bromopropylamine, DMF, 60 °C | 65 |
Coupling of Intermediates to Form the Target Compound
Sulfonamide Bond Formation
The sulfonyl chloride intermediate reacts with the primary amine group of 3-(1H-naphtho[2,3-d]imidazol-2-yl)propylamine in a nucleophilic substitution reaction:
Reaction Setup :
- 3-Chloro-4-methylbenzenesulfonyl chloride (1.0 equiv.) is added to a solution of the propylamine derivative (1.2 equiv.) in acetonitrile.
- Triethylamine (2.0 equiv.) is used as a base to scavenge HCl.
Optimized Conditions :
- Temperature: 25 °C
- Duration: 6 hours
- Workup: Filtration and recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | Triethylamine |
| Reaction Time | 6 h |
| Yield | 37–42% |
Analytical Characterization
The final product is characterized using spectroscopic and elemental analysis:
Spectral Data
- ¹H-NMR (DMSO-d₆) :
- IR (KBr) :
- Elemental Analysis :
Challenges and Optimization Opportunities
- Regioselectivity in Chlorination :
- Low Coupling Yields :
- Purification Difficulties :
- Column chromatography or recrystallization in ethanol improves purity but reduces yields.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Naphtho[2,3-d]imidazol-2-yl)propyl)-3-chloro-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzenesulfonamide moiety can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the naphthoimidazole and benzenesulfonamide moieties.
Reduction: Reduced forms of the naphthoimidazole and benzenesulfonamide moieties.
Substitution: Substituted derivatives where the chloro group is replaced by the nucleophile.
Scientific Research Applications
N-(3-(1H-Naphtho[2,3-d]imidazol-2-yl)propyl)-3-chloro-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-Naphtho[2,3-d]imidazol-2-yl)propyl)-3-chloro-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The naphthoimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity. This dual interaction can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Naphthoimidazole Derivatives with Varying Substituents
highlights 1H-naphtho[2,3-d]imidazol-3-ium bromide derivatives (e.g., compounds 5i–5o), which share the naphthoimidazole core but differ in substituents and counterions. Key comparisons:
The target compound’s sulfonamide group replaces the cationic imidazolium in 5i–5o, reducing polarity but improving metabolic stability. The chloro-methyl substitution may enhance target selectivity compared to methoxy/pyridyl groups in 5i–5o .
Sulfonamide-Based Analogues
lists 4-hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide (C8H9N5O3S), a sulfonamide with a tetrazole substituent. Key differences:
The naphthoimidazole in the target compound provides a larger aromatic surface for hydrophobic interactions, whereas the tetrazole in the analogue offers hydrogen-bonding versatility.
Amine Precursors and Dihydrochloride Salts
and describe 3-(1H-naphtho[2,3-d]imidazol-2-yl)propan-1-amine dihydrochloride (CAS sc-322152), a precursor to the target compound. Comparisons:
The dihydrochloride salt’s amine group is reactive, enabling conjugation to sulfonamide or other electrophiles. The target compound’s neutral sulfonamide may improve blood-brain barrier penetration compared to the charged precursor .
Research Implications and Gaps
Biological Activity
3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound features a naphthoimidazole moiety linked to a benzene sulfonamide group. The presence of the sulfonamide functional group is significant due to its established role in biological activity, particularly in antibacterial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂S |
| Molecular Weight | 373.87 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of 3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Antimicrobial Activity : It has shown potential against various bacterial strains, possibly by interfering with protein synthesis or cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.
Biological Activity Studies
Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound. Key findings include:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .
- Cardiovascular Effects : A study on benzene sulfonamides highlighted their potential effects on perfusion pressure and coronary resistance in isolated rat heart models. The results suggested that certain derivatives could modulate calcium channel activity, affecting blood pressure regulation .
- Pharmacokinetics : Theoretical evaluations using computational models have indicated favorable pharmacokinetic profiles for similar compounds, including good absorption and distribution characteristics .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of sulfonamide derivatives, including those structurally related to 3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide. The results demonstrated that these compounds exhibited bactericidal activity, with some outperforming traditional antibiotics like ciprofloxacin.
Case Study 2: Cancer Cell Apoptosis
In vitro studies have shown that similar naphthoimidazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of mitochondrial pathways. This suggests a potential therapeutic application for the compound in oncology.
Q & A
Q. What are the key synthetic routes for 3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide?
The synthesis typically involves multi-step organic reactions starting with chlorinated phenyl derivatives and naphthoimidazole precursors. Key steps include:
- Sulfonamide coupling : Reacting 3-chloro-4-methylbenzenesulfonyl chloride with a propylamine-linked naphthoimidazole intermediate under anhydrous conditions in dichloromethane or dimethylformamide (DMF) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from isopropyl alcohol to achieve >95% purity .
- Microwave-assisted synthesis : Accelerating reaction rates for imidazole ring formation, reducing side products .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and confirm sulfonamide linkage .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., m/z 463.12 [M+H]) and molecular formula validation .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray crystallography : ORTEP-3 software can generate 3D structural models to resolve stereochemical ambiguities .
Q. What are the primary biological targets or activities studied for this compound?
- Anticancer activity : Evaluated via cytotoxicity assays (e.g., MTT) against cancer cell lines (IC values reported in µM ranges) .
- Antimicrobial potential : Tested against Gram-positive bacteria (e.g., S. aureus) using disk diffusion assays, with zone-of-inhibition data compared to standard antibiotics .
- Enzyme inhibition : Screening against kinases or proteases to identify mechanistic pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Systematic modification of the chloro-methyl group on the benzene ring or the naphthoimidazole moiety to assess impact on potency (Table 1) .
- Pharmacophore modeling : Computational tools (e.g., Schrödinger Suite) to identify critical binding motifs, such as sulfonamide hydrogen-bond acceptors .
Q. Table 1: SAR Trends for Analogues
| Substituent Modification | Biological Activity (IC) | Key Finding |
|---|---|---|
| 4-Methyl → 4-Methoxy | IC: 12.3 µM → 28.7 µM | Reduced cytotoxicity |
| Naphthoimidazole → Benzimidazole | IC: 5.8 µM → 9.1 µM | Moderate retention of activity |
Q. How can contradictions in biological activity data across studies be resolved?
- Statistical rigor : Use inferential statistics (e.g., ANOVA with post-hoc Tukey tests) to validate reproducibility .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher activity in lipid-rich cell membranes due to sulfonamide lipophilicity) .
Q. What strategies optimize reaction yields in multi-step synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in sulfonamide coupling .
- Catalyst screening : Tertiary amines (e.g., triethylamine) improve reaction efficiency by neutralizing HCl byproducts .
- Reaction monitoring : Thin-layer chromatography (TLC) at each step to terminate reactions at optimal conversion points (R = 0.3–0.5) .
Q. How can researchers investigate interactions between this compound and biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) for protein targets .
- Molecular docking : AutoDock Vina or GROMACS to predict binding poses within active sites (e.g., ATP-binding pockets) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Methodological Notes
- Data reproducibility : Always include triplicate measurements and negative controls in biological assays .
- Synthetic scalability : Pilot-scale reactions (1–5 g) should use Schlenk lines for moisture-sensitive steps .
- Ethical compliance : Adhere to institutional guidelines for cytotoxicity testing and animal studies .
For further details on crystallographic analysis, refer to ORTEP-3 documentation . For advanced statistical methods in data interpretation, consult Research Chemistry Honors curricula .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
